molecular formula C18H13BrN2O2S2 B5138217 4-(4-Bromophenyl)-6-oxo-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,4,5,6-tetrahydropyridine-3-carbonitrile

4-(4-Bromophenyl)-6-oxo-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B5138217
M. Wt: 433.3 g/mol
InChI Key: UWSFEIKCRHJCQB-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-6-oxo-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a bromophenyl group, a thiophene ring, and a tetrahydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-6-oxo-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps. One common method includes the alkylation of sodium 4-(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-6-oxo-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the bromophenyl and thiophene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the bromophenyl or thiophene rings.

Scientific Research Applications

4-(4-Bromophenyl)-6-oxo-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,4,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-oxo-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-6-oxo-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to its combination of a bromophenyl group, a thiophene ring, and a tetrahydropyridine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-(4-bromophenyl)-2-oxo-6-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2S2/c19-12-5-3-11(4-6-12)13-8-17(23)21-18(14(13)9-20)25-10-15(22)16-2-1-7-24-16/h1-7,13H,8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSFEIKCRHJCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)C2=CC=CS2)C#N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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